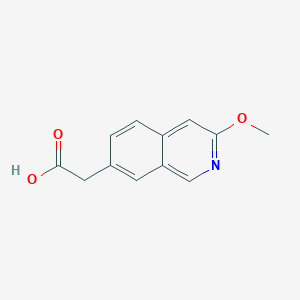

3-Methoxy-2-azanaphthalene-7-acetic acid

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-(3-methoxyisoquinolin-7-yl)acetic acid |

InChI |

InChI=1S/C12H11NO3/c1-16-11-6-9-3-2-8(5-12(14)15)4-10(9)7-13-11/h2-4,6-7H,5H2,1H3,(H,14,15) |

InChI Key |

NDDWBSRDDVPOHO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C2C=C(C=CC2=C1)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-2-azanaphthalene-7-acetic acid and its analogs:

Key Observations:

Bioactivity : The presence of an acetic acid group in 3-methoxy-2-azanaphthalene-7-acetic acid may enhance binding to metalloenzymes or receptors compared to carboxylic acid derivatives (e.g., 4-methoxy-7-methyl-2-naphthalenecarboxylic acid), which lack the flexible CH₂ spacer .

Synthetic Utility : Unlike bicyclic derivatives (), the simpler naphthalene backbone of 3-methoxy-2-azanaphthalene-7-acetic acid allows easier functionalization for structure-activity relationship (SAR) studies.

Research Findings and Gaps

- Synthetic Challenges : details methods for acetamide synthesis using mercaptoacetic acid and ZnCl₂, which may inform strategies for modifying the acetic acid moiety in the target compound.

- Analytical Data : Crystallinity and purity standards () for bicyclic antibiotics highlight the need for similar quality control measures if 3-methoxy-2-azanaphthalene-7-acetic acid advances to preclinical testing.

Preparation Methods

Alkylation and Esterification of 7-Aza-6-methoxy-1-tetralone

The synthesis begins with the alkylation of 7-aza-6-methoxy-1-tetralone using methyl iodide in the presence of a strong base such as sodium hydride. This step introduces an α-methyl group to the acetic acid side chain, yielding methyl 3-methoxy-2-azanaphthalene-7-α-methylacetate. Subsequent hydrolysis of the ester group under acidic or basic conditions generates 3-methoxy-2-azanaphthalene-7-α-methylacetic acid.

Reaction Conditions:

-

Alkylation: Sodium hydride in dimethylformamide (DMF) at 0–25°C for 4–6 hours.

-

Esterification: Methanol and sulfuric acid under reflux for 8–12 hours.

-

Hydrolysis: Aqueous NaOH or HCl at 60–80°C for 3–5 hours.

Reduction and Cyclization Strategies

Catalytic hydrogenation using palladium-on-calcium carbonate selectively reduces double bonds in intermediates such as 7-aza-2-carboxy-methylidene-6-methoxy-1-tetralone. Zinc in acetic acid further saturates the double bond, enabling esterification to 7-aza-6-methoxy-2-methoxycarbonylmethyl-1-tetralone. Cyclization via acid catalysis (e.g., p-toluenesulfonic acid) forms the azanaphthalene core structure.

Key Catalysts and Reagents:

| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrogenation | Pd/CaCO₃ | 25–50 | 75–85 |

| Esterification | H₂SO₄/MeOH | 60–80 | 90–95 |

| Cyclization | p-TsOH | 100–120 | 80–85 |

Resolution of Enantiomers

Cinchonidine-Mediated Optical Resolution

The racemic 3-methoxy-2-azanaphthalene-7-α-methylacetic acid is resolved into its enantiomers using cinchonidine. A hot solution of the racemic acid in methanol-acetone is mixed with cinchonidine, leading to selective precipitation of the d-enantiomer salt. Free acid liberation via hydrochloric acid treatment yields enantiomerically pure d- and l-forms.

Optimized Conditions:

-

Solvent System: Methanol:acetone (3:1 v/v).

-

Temperature: Cooling from 60°C to 4°C.

-

Purity: >98% enantiomeric excess (ee) after recrystallization.

Alternative Synthetic Routes

Vinyl Grignard Addition

Reaction of 7-aza-6-methoxy-1-tetralone with vinyl magnesium chloride produces 7-aza-6-methoxy-1-vinyl-1-tetralol, which undergoes cyclocondensation with 2-methylcyclopentane-1,3-dione to form advanced intermediates. Subsequent dehydrogenation and oxidation yield the target compound.

Critical Analysis of Methodologies

Yield Optimization Challenges

The palladium-catalyzed hydrogenation step faces challenges in selectivity, with over-reduction of aromatic rings occurring above 50°C. Lower temperatures (25–30°C) and controlled H₂ pressure mitigate this issue.

Solvent and Base Effects

Esterification efficiency correlates with solvent polarity. Methanol outperforms ethanol or isopropanol due to better solubility of intermediates. Similarly, sodium hydride provides superior deprotonation compared to potassium tert-butoxide in alkylation steps.

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.